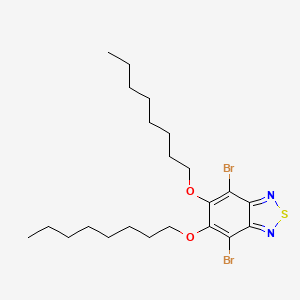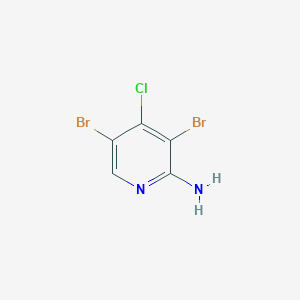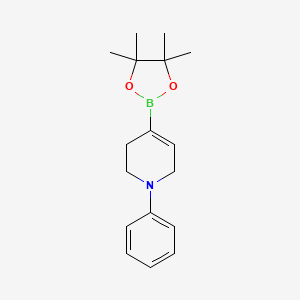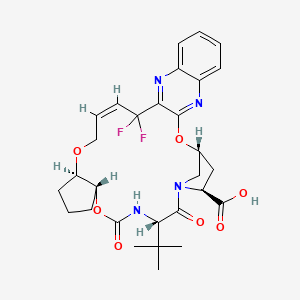
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole
Übersicht
Beschreibung
4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is a chemical compound with the CAS Number: 1192352-08-1. It has a molecular weight of 550.4 and its linear formula is C22H34Br2N2O2S .
Synthesis Analysis
The synthesis of 4,7-dibromo-5,6-bis(octyloxy)benzo-[c][1,2,5]-thiadiazole involves two stages. In the first stage, the compound is combined with tetrakis(triphenylphosphine) palladium (0) and potassium carbonate in tetrahydrofuran and water at 50℃ for 0.25h in an inert atmosphere. In the second stage, (4-{bis[4-(octyloxy)phenyl]amino}phenyl)boronic acid is added in tetrahydrofuran and water at 60℃ for 6h in an inert atmosphere .Molecular Structure Analysis
The molecular structure of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole has been studied using scanning tunneling microscopy (STM). The self-assembly of the compound on a highly oriented graphite (HOPG) surface was found to be solvent-dependent .Physical And Chemical Properties Analysis
The compound is a solid at room temperature. The compound’s optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the BTZ acceptor group the same .Wissenschaftliche Forschungsanwendungen
Nanomaterials Self-Assembly
DBT exhibits unique properties that facilitate the self-assembly of nanomaterials. This process is critical for creating nanostructured materials with precise control over their architecture. The solvent-dependent self-assembly of DBT on graphite surfaces has been extensively studied using scanning tunneling microscopy (STM). Different solvents like 1-phenyloctane and 1-octanoic acid lead to varied assembly patterns due to changes in intermolecular interactions .
Supramolecular Chemistry
In supramolecular chemistry, DBT can act as a building block for larger molecular structures. Its bromine atoms are suitable for forming halogen bonds, which are less common but highly directional and strong, allowing for the creation of complex supramolecular architectures .
Hydrogen Bonding Studies
DBT’s interaction with solvents through hydrogen bonding is of significant interest. It serves as a model compound for studying non-covalent interactions, which are fundamental to understanding molecular recognition and assembly processes .
Nanoparticle Linkers
DBT can function as a linker molecule in the self-assembly of nanoparticles. This application is particularly relevant in the creation of nanocomposites and nanostructured catalysts, where DBT helps to control the spatial arrangement of nanoparticles.
Each of these applications leverages the unique chemical structure and properties of DBT, demonstrating its versatility and importance in scientific research. The solvent-dependent self-assembly property, in particular, highlights the compound’s potential in various fields, from materials science to electronics and beyond .
Safety and Hazards
Wirkmechanismus
Mode of Action
It’s known that the compound can form different patterns on a graphite surface depending on the solvent used, suggesting that its interactions with targets could be solvent-dependent .
Action Environment
The action of 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole is influenced by environmental factors such as the solvent in which it is dissolved . For instance, the compound forms different patterns on a graphite surface when dissolved in 1-phenyloctane compared to 1-octanoic acid . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors.
Eigenschaften
IUPAC Name |
4,7-dibromo-5,6-dioctoxy-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34Br2N2O2S/c1-3-5-7-9-11-13-15-27-21-17(23)19-20(26-29-25-19)18(24)22(21)28-16-14-12-10-8-6-4-2/h3-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCVJZVDAAWTFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736837 | |
| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
550.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192352-08-1 | |
| Record name | 4,7-Dibromo-5,6-bis(octyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-methyl-1H,2H,3H-pyrido[2,3-b][1,4]oxazine](/img/structure/B1530467.png)

![3-Oxaspiro[5.5]undecane-8,10-dione](/img/structure/B1530471.png)
![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1530472.png)



![10-Methyl-1,2,3,4,4A,5-hexahydrobenzo[B]pyrazino[1,2-D][1,4]diazepin-6(7H)-one](/img/structure/B1530479.png)

![[5-(2,2,2-Trifluoro-1,1-dimethyl-ethyl)-isoxazol-3-yl]-carbamic acid phenyl ester](/img/structure/B1530484.png)